THAL-SNS-032 is a selective CDK9 degrader. THAL-SNS-032 consists of a CDK-binding SNS-032 ligand linked to a thalidomide.
Applications
Investigating CDK9 Biology: Thal-SNS-032 serves as a valuable tool to study the biological functions of CDK9, especially its role in transcriptional regulation and cell cycle control. [, , , ]
Evaluating Anticancer Activity: The compound has been investigated for its potential antitumor effects, particularly in breast cancer models. Studies have explored its efficacy in inhibiting the growth of HER2-positive breast cancer cells, including those resistant to trastuzumab. []
Evaluating Synergistic Effects: Researchers are exploring Thal-SNS-032 in combination with other anticancer agents, such as EZH2 inhibitors, to investigate potential synergistic effects in combating pancreatic ductal adenocarcinoma. []
Understanding Drug Resistance Mechanisms: Thal-SNS-032 is used to study mechanisms of resistance to PROTACs. Research suggests that resistance to Thal-SNS-032 often involves alterations in components of the CRBN E3 ligase complex, highlighting potential limitations and avenues for improving PROTAC-based therapies. []
8. Future Directions:* Improving Target Specificity and Pharmacokinetic Properties: Research efforts could focus on optimizing the structure of Thal-SNS-032 to enhance its target specificity and improve its pharmacokinetic properties, potentially addressing concerns regarding off-target effects and toxicity observed in preclinical studies. []* Developing Targeted Delivery Strategies: Exploring targeted drug delivery approaches to selectively deliver Thal-SNS-032 to cancer cells could enhance its therapeutic window and reduce potential side effects associated with systemic exposure. []* Investigating Combination Therapies: Further preclinical and potentially clinical studies are needed to evaluate the efficacy and safety of Thal-SNS-032 in combination with other anticancer therapies. []* Exploring Applications Beyond Cancer: Given CDK9's involvement in various cellular processes, future research could investigate the potential applications of Thal-SNS-032 in other disease areas beyond cancer.
Related Compounds
SNS-032
Compound Description: SNS-032 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , ]. It binds to the ATP-binding site of CDK9 and inhibits its kinase activity. SNS-032 has shown antitumor activity in various cancer cell lines, including breast cancer, multiple myeloma, and pancreatic ductal adenocarcinoma [, , , ].
Relevance: SNS-032 is the ligand portion of the PROTAC molecule Thal-SNS-032. Thal-SNS-032 consists of SNS-032 linked to a thalidomide derivative, which recruits the E3 ligase cereblon (CRBN) [, , ]. The binding of Thal-SNS-032 to both CDK9 and CRBN leads to the ubiquitination and subsequent proteasomal degradation of CDK9 [, ]. In contrast, SNS-032 alone does not induce CDK9 degradation but inhibits its activity through direct binding [, , ].
dBET6
Compound Description: dBET6 is a CRBN-mediated proteolysis-targeting chimera (PROTAC) that targets BET bromodomain proteins for degradation []. It consists of a BET inhibitor linked to a CRBN ligand.
Relevance: Like Thal-SNS-032, dBET6 utilizes CRBN for its degradation activity. Studies comparing cellular resistance mechanisms to different PROTACs, including dBET6 and Thal-SNS-032, revealed shared and distinct resistance mechanisms based on the targeted E3 ligase []. For instance, CRISPR knockout of CRBN or components of its associated CRL complex (e.g., CUL4A, COP9 signalosome members) led to decreased sensitivity to both dBET6 and Thal-SNS-032 []. This finding highlights the importance of the E3 ligase in PROTAC functionality and suggests potential for cross-resistance among PROTACs utilizing the same E3 ligase.
ARV-771
Compound Description: ARV-771 is a PROTAC that targets BET bromodomain proteins for degradation []. Unlike dBET6, ARV-771 utilizes the von Hippel-Lindau (VHL) E3 ligase for its activity.
Relevance: ARV-771, along with MZ-1 (another VHL-based BET degrader), were included in comparative studies with CRBN-based PROTACs like Thal-SNS-032 []. While both CRBN- and VHL-based PROTACs demonstrated dependence on the COP9 signalosome for their activity, the specific genes and the magnitude of their impact differed between these two classes []. This observation suggests a differential role of the COP9 signalosome in regulating CUL4ACRBN versus CUL2VHL complexes and underscores the importance of understanding E3 ligase-specific mechanisms for developing effective PROTAC therapies.
MZ-1
Compound Description: MZ-1 is a VHL-mediated PROTAC designed to degrade BET bromodomain proteins []. It functions by recruiting the VHL E3 ligase to induce ubiquitination and subsequent degradation of its targets.
Relevance: Similar to ARV-771, MZ-1 was included in research to compare resistance mechanisms between PROTACs that utilize different E3 ligases []. This study revealed that while both CRBN- and VHL-based PROTACs showed sensitivity to disruptions in the COP9 signalosome, VHL-based degraders were less affected, suggesting subtle differences in their interactions with this complex.
Coumarin Analogs
Compound Description: Researchers have developed coumarin analogs linked to the CDK9 inhibitor SNS-032 that induce autophagic degradation of CDK9/cyclin T1 []. These analogs can simultaneously bind to CDK9 and microtubule-associated protein 1 light chain 3 beta (LC3B), a key component of the autophagy pathway. This interaction facilitates the formation of a ternary complex that leads to lysosome-dependent degradation of CDK9.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Temocaprilat is a non-proteinogenic alpha-amino acid. Temocaprilat is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Temocaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Temocaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Temoporfin is a member of chlorins. It has a role as a photosensitizing agent. Temoporfin is a photosensitizing agent used in the treatment of squamous cell carcinoma of the head and neck. It was first authorized for market by the European Medicines Agency in October 2001. It is currently available under the brand name Foscan. Temoporfin is a synthetic light-activated chlorin with photodynamic activity. Upon systemic administration, temoporfin distributes throughout the body and is taken up by tumor cells. Upon stimulation of temoporfin by non-thermal laser light (at 652 nm), and in the presence of oxygen, this agent produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals, resulting in local damage to tumor cells. This may kill tumor cells and may reduce the tumor size.
A metabolite of Temozolomide as antitumor agent. Temozolomide Acid, also known as TMZA, is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro. Temozolomide, (TMZ) (brand names Temodar and Temodal and Temcad) is an oral chemotherapy drug. It is an alkylating agent used as a treatment of some brain cancers; as a second-line treatment for astrocytoma and a first-line treatment for glioblastoma multiforme.
Temozolomide is an imidazotetrazine that is 3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine which is substituted at positions 3, 4, and 8 by methyl, oxo, and carboxamide groups, respectively. A prodrug for MTIC (5-(3-methyltriaz-1-en-1-yl)-1H-imidazole-4-carboxamide, formed by spontaneous hydrolysis of temozolomide in the body), it is used as an oral alkylating agent for the treatment of newly diagnosed malignant glioblastoma multiforme (concomitantly with radiotherapy) and malignant melanoma. It has a role as an antineoplastic agent, a prodrug and an alkylating agent. It is an imidazotetrazine, a monocarboxylic acid amide and a triazene derivative. Refractory anaplastic astrocytoma (WHO grade III) and Glioblastoma multiforme (WHO grade IV) are primary malignant brain tumours with poor prognosis and limited treatment options. Despite considerable genetic heterogeneity, these tumours often have impaired DNA repair systems, rendering them initially sensitive to alkylating agents, although they invariably develop resistance to these agents over time. Temozolomide is an imidazotetrazine prodrug that is stable at acidic pH but undergoes spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH; these properties allow for both oral and intravenous administration. Following initial hydrolysis, further reactions liberate a highly reactive methyl diazonium cation capable of methylating various residues on adenosine and guanine bases leading to DNA lesions and eventual apoptosis. Temozomolide as an adjunct to radiotherapy followed by maintenance dosing remains the standard of care for both Glioblastoma and refractory anaplastic astrocytoma. Temozolomide was granted FDA approval on August 11, 1999, as an oral capsule and subsequently on February 27, 2009, as an intravenous injection. It is currently marketed under the trademark TEMODAR® by Merck. Temozolomide is an Alkylating Drug. The mechanism of action of temozolomide is as an Alkylating Activity. Temozolomide is an orally administered alkylating agent used largely in the therapy of malignant brain tumors including glioblastoma and astrocytoma. Temozolomide has been associated with a low rate of serum enzyme elevations during treatment and with rare instances of clinically apparent cholestatic liver injury. Temozolomide is a natural product found in Taiwanofungus camphoratus with data available. Temozolomide is a triazene analog of dacarbazine with antineoplastic activity. As a cytotoxic alkylating agent, temozolomide is converted at physiologic pH to the short-lived active compound, monomethyl triazeno imidazole carboxamide (MTIC). The cytotoxicity of MTIC is due primarily to methylation of DNA at the O6 and N7 positions of guanine, resulting in inhibition of DNA replication. Unlike dacarbazine, which is metabolized to MITC only in the liver, temozolomide is metabolized to MITC at all sites. Temozolomide is administered orally and penetrates well into the central nervous system. (NCI04) A dacarbazine derivative that is used as an alkylating antineoplastic agent for the treatment of MALIGNANT GLIOMA and MALIGNANT MELANOMA.
TEMPO is a member of the class of aminoxyls that is piperidine that carries an oxidanediyl group at position 1 and methyl groups at positions 2, 2, 6, and 6, respectively. It has a role as a ferroptosis inhibitor, a catalyst and a radical scavenger. It is a member of piperidines and a member of aminoxyls.
4-Hydroxy-TEMPO is a 4-substituted 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) derivative. It is a low-molecular-weight compound that can efficiently neutralize reactive oxygen species (ROS).
2,2,6,6-Tetramethyl-4-piperidinol 1-oxyl (TEMPO) is a reactive oxygen species that belongs to the group of nitroxide radicals.
Biological activity of TEMPOL
TEMPOL is a superoxide-dismutase-mimetic. It belongs to a class of non-thiol-containing radiation shields and can permeate the membrane.
TEMPOL is a piperidine nitroxide and spin-label with superoxide dismutase (SOD) mimetic activity. It inhibits lipid peroxidation in rat liver microsomes with 50% inhibition of microsomal lipid peroxidation (IP50) values of 117, 61, and 381 mM for peroxidation induced by iron plus NADPH, iron plus ascorbate, and t-butylhydroperoxide, respectively.TEMPOL (1 mM) inhibits production of superoxide anions by 92% via a xanthine-xanthine oxidase reaction in vitro. When administered intravenously, it reduces mean arterial pressure and heart rate in spontaneously hypertensive rats (ED50s = 70 and 63 mmol/kg, respectively). TEMPOL is an electron spin resonance (ESR-spectroscopy) cell-permeable spin tag that can be used to quantify intracellular oxy in different cell types.
Chemical properties of TEMPOL
4-Hydroxy-TEMPO or TEMPOL, formally 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl, is a heterocyclic compound. Because it is a stable aminoxyl, it can also be used as a catalyst or chemical oxidant. It is cheaper than TEMPO because it is made of triacetone amine. This is also made from acetone amine and ammonia.
As an agent to limit reactive oxygen species, 4-hydroxyTEMPO has been studied in biochemical research. It facilitates hydrogen peroxide metabolic processes, disproportions superoxide, and inhibits Fenton chemical reactions. For their potential antioxidant qualities, [4] 4-HydroxyTEMPO is studied along with related nitroxides.
Industrial-scale 4-hydroxyTEMPO is commonly present as a structural component in hindered amine lighter stabilizers. They are also used in plastics as stabilizers. Additionally, it can be used as a polymerization inhibitor during the purification process of styrene.
Physiological functions of the TEMPOL
Biologically Tempol is capable of disproportioning superoxides and facilitating hydrogen peroxide metabolic. It also inhibits Fenton chemical reactions. These properties have sparked interest in the potential use of tempol as a mediator for radiation damage during chemotherapy. Tempol has been tested in various animal and human models, including those for anxiety, brain hemorrhage (BHB), malaria, and platelet accumulation.
Tempol (4HydroxyTEMPO), a stable, cell-permeable, and radio-protective nitroxide, acts as a free-radical scavenger. Tempol exhibits radio-protective, anti-proliferative, and other properties. Tempol inhibits oxygen-dependent radiation-induced damage.
Tempol reduces oxidant-mediated renal dysfunction in the rat.
Uses of TEMPOL
As a catalyst, 4-HydroxyTEMPO may be used to oxidize alcohols into the appropriate aldehydes. It could be used for preparing TEMPO-based polymer catalytic systems, which can be helpful for Anelli oxidation. It may be used as starting reagent in the synthesis of 4-(2,2,6,6-tetramethyl-1-oxyl-4-piperidoxyl)butyl bromide.
A fluorous-tagged TEMPO product was prepared by a derived TEMPO propargylic ether, followed by a "click" reaction with a fluorous side. The TEMPO derivative proved to have a high-effective catalyst in the oxidation of alcohols with bleach.
Use the spin label to study biological compounds and other polymers.
Spin label reagent for the characterization antagonist and agonist binding spots of NK1-receptor. Useful for measuring reactive oxygen production in heart muscle via electron spin resonance. TEMPOL can protect cells from arachidonic acid toxicity by CYP2E1 overexpression.
It can be used as an antioxidant and has been shown not to cause the release of pro-apoptotic genes in macrophages. TEMPO also has been shown to bind DNA and inhibit the binding of HIV protein gp120. TEMPO is an inhibitor for glycol ethers during laboratory experiments. It is most commonly used in organic chemistry as a water-vapor scavenger during the polymerization reaction.
Tempol, an antioxidant that can be used to prevent hair loss caused by whole brain radiotherapy, is available.
It is an excellent example of a model substance that can inhibit SARS-CoV-2's RNA-dependent RNA polymerase.
Tempol has been tested in studies to treat Anal Cancer.